2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride
CAS No.:
Cat. No.: VC18013799
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClNO |
|---|---|
| Molecular Weight | 215.72 g/mol |
| IUPAC Name | 2-amino-3-(2,4-dimethylphenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-8-3-4-10(9(2)5-8)6-11(12)7-13;/h3-5,11,13H,6-7,12H2,1-2H3;1H |
| Standard InChI Key | KPUJFSNLRHOBTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CC(CO)N)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a three-carbon chain (propanol) with critical functional groups:
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Amino group (-NH₂) at the second carbon, protonated to -NH₃⁺ in the hydrochloride form.
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2,4-Dimethylphenyl group attached to the third carbon, introducing aromaticity and steric bulk .
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Hydroxyl group (-OH) at the terminal carbon, contributing to hydrogen-bonding capacity.
The IUPAC name, 2-amino-3-(2,4-dimethylphenyl)propan-1-ol;hydrochloride, reflects this arrangement. The canonical SMILES string CC1=CC(=C(C=C1)CC(CO)N)C.Cl encodes the connectivity, while the InChIKey KPUJFSNLRHOBTM-UHFFFAOYSA-N provides a unique identifier for database searches.
Physical and Chemical Properties
Key properties derived from experimental and computational data include:
The hydrochloride salt’s aqueous solubility is superior to the free base due to ionic character, though exact solubility data remain unreported. The parent compound’s LogP of 2.228 indicates moderate lipophilicity, suggesting membrane permeability in biological systems.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves two primary stages:
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Formation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol:
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Salt Formation:
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Treatment with hydrochloric acid protonates the amino group, yielding the hydrochloride salt.
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A representative procedure from Skouroumounis and Winter (1996) details the use of catalytic Lewis acids for the alkylation step, achieving ~94% purity .
Optimization and Challenges
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Steric hindrance from the 2,4-dimethylphenyl group complicates nucleophilic attacks, necessitating elevated temperatures or prolonged reaction times.
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Purification: Chromatography or recrystallization is required to isolate the hydrochloride salt, with methanol/water mixtures commonly employed.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Beta-blockers: Structural analogs target adrenergic receptors, with the amino alcohol moiety critical for binding.
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Antidepressants: Modifications to the aromatic ring yield serotonin-norepinephrine reuptake inhibitors (SNRIs).
Chemical Biology
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Protease inhibitors: The hydroxyl and amino groups coordinate with catalytic residues in enzyme active sites .
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Fluorescent probes: Functionalization with fluorophores enables cellular tracking, leveraging the compound’s membrane permeability .
Material Science
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